molecular formula C20H21F3N6O2 B12376855 Slc6A19-IN-1

Slc6A19-IN-1

Número de catálogo: B12376855
Peso molecular: 434.4 g/mol
Clave InChI: LNYJCHQINZNZAQ-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Key Findings from Research Studies

  • Inhibition Efficacy : JNT-517 has shown potent inhibition of human SLC6A19 with an IC50 of 47 nM, while demonstrating negligible potency against murine SLC6A19 (IC50 > 11.8 μM) . This selectivity allows for targeted therapeutic effects in human subjects.
  • Clinical Trials : A Phase 1 study involving healthy volunteers indicated that JNT-517 was safe and well-tolerated, leading to increased urinary excretion of Phe without significant adverse effects on overall amino acid levels in plasma .
  • Animal Models : In Pah enu2 mouse models of PKU, treatment with SLC6A19-IN-1 resulted in a dose-dependent reduction of plasma Phe levels and significantly increased urinary excretion of this amino acid . Mice treated with JNT-517 excreted approximately 60 times more Phe than wild-type controls, highlighting its therapeutic potential.

Phenylketonuria (PKU)

PKU is a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. The pharmacological inhibition of SLC6A19 using JNT-517 presents a novel approach to manage this condition by promoting renal excretion of excess Phe. The findings suggest that this treatment could normalize plasma levels of Phe and mitigate the neurological damage associated with high concentrations .

Other Metabolic Disorders

Beyond PKU, this compound may have broader applications in other metabolic disorders where neutral amino acid accumulation is problematic. Conditions such as Hartnup disorder and urea cycle disorders could potentially benefit from similar therapeutic strategies, as these conditions also involve dysregulation of amino acid metabolism .

Table 1: Summary of Key Studies on this compound

Study ReferenceStudy TypeKey FindingsPopulation/Model
Phase 1 Clinical TrialSafe and well-tolerated; increased urinary Phe excretionHealthy Volunteers
Preclinical StudySignificant reduction in plasma Phe levelsPah enu2 Mice
Mechanistic StudyIdentified allosteric binding sites for inhibitorsIn vitro assays

Case Study: Efficacy in PKU Management

In a notable case involving Pah enu2 mice treated with JNT-517, researchers observed that after administration, plasma Phe levels decreased significantly within hours, correlating with increased urinary excretion rates. This demonstrated not only the efficacy of SLC6A19 inhibition but also provided insights into potential dosing strategies for human applications .

Propiedades

Fórmula molecular

C20H21F3N6O2

Peso molecular

434.4 g/mol

Nombre IUPAC

(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1

Clave InChI

LNYJCHQINZNZAQ-IBGZPJMESA-N

SMILES isomérico

C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N

SMILES canónico

C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.